molecular formula C23H25N3O4S B2835773 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 450338-84-8

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No.: B2835773
CAS No.: 450338-84-8
M. Wt: 439.53
InChI Key: HHFIJQLOVPWSFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2,3-Dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a structurally complex heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 2,3-dimethylphenyl group at position 2 and a 4-isopropoxybenzamide moiety at position 2. Its synthesis likely involves multi-step reactions, including Friedel-Crafts acylations, hydrazide formations, and cyclization processes, as inferred from analogous compounds .

Properties

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-14(2)30-18-10-8-17(9-11-18)23(27)24-22-19-12-31(28,29)13-20(19)25-26(22)21-7-5-6-15(3)16(21)4/h5-11,14H,12-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFIJQLOVPWSFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting with a 2,3-dimethylphenyl hydrazine and a thieno[3,4-c]pyrazole precursor, the cyclization can be induced using a strong acid like hydrochloric acid or a base like sodium hydroxide.

    Introduction of the Isopropoxybenzamide Group: This step can be achieved through a nucleophilic substitution reaction where the thieno[3,4-c]pyrazole intermediate reacts with an isopropoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno[3,4-c]pyrazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor modulator. It could be explored for its effects on specific biological pathways, particularly those involving oxidative stress or inflammation.

Medicine

In medicinal chemistry, the compound might be investigated for its potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure might also make it suitable for use in specialty chemicals or advanced polymers.

Mechanism of Action

The mechanism by which N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide exerts its effects likely involves interaction with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. For example, the compound might inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions in the phenyl, benzamide, and heterocyclic moieties. Below is a detailed comparison with key derivatives:

Core Heterocyclic Modifications
  • Thieno[3,4-c]pyrazole vs. 1,2,4-Triazole Derivatives: The target compound’s thieno-pyrazole core differs from 1,2,4-triazole derivatives (e.g., compounds [7–9] in ). Triazoles exhibit tautomerism between thiol and thione forms, as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Substituent Effects
Compound Substituents Key Spectral Features Synthetic Route
Target Compound 2,3-Dimethylphenyl, 4-isopropoxybenzamide Expected IR: C=O stretch (~1680 cm⁻¹, benzamide); SO₂ asymmetric stretch (~1300 cm⁻¹) Likely involves hydrazide cyclization and alkylation
Compound [7] (X = H) 4-Phenylsulfonyl, 2,4-difluorophenyl IR: νC=S at 1247 cm⁻¹; absence of C=O (1663–1682 cm⁻¹) Hydrazinecarbothioamide cyclization in NaOH
N-[2-(4-Methoxyphenyl)-... nitrobenzamide 4-Methoxyphenyl, 2-methyl-3-nitrobenzamide Presumed IR: νNO₂ at ~1520 cm⁻¹; νOCH₃ at ~2850 cm⁻¹ Similar alkylation/amidation steps

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target’s 4-isopropoxy group (electron-donating) contrasts with nitro (electron-withdrawing) in the methoxyphenyl analog . This affects electronic density on the benzamide, influencing binding interactions.
  • Sulfone vs. Sulfonyl Phenyl: The target’s sulfone group directly fused to the thieno-pyrazole core enhances solubility compared to sulfonylphenyl-substituted triazoles (e.g., compounds [7–9]) .

Research Findings and Implications

  • Stability and Reactivity: The thieno-pyrazole sulfone’s rigidity may reduce metabolic degradation compared to triazole-thiones, which exhibit tautomerism-dependent reactivity .
  • Solubility : The 4-isopropoxy group likely improves lipid solubility over methoxy or nitro analogs, enhancing membrane permeability .
  • Spectroscopic Differentiation : The absence of C=O in triazole derivatives (post-cyclization) vs. its presence in the target’s benzamide allows clear IR-based identification .

Biological Activity

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The compound is synthesized through a multi-step process that involves the cyclization of various precursors. The synthetic route typically includes the formation of thieno[3,4-c]pyrazole derivatives followed by functionalization with isopropoxy and amide groups. Specific conditions such as temperature, solvents, and catalysts are optimized to enhance yield and purity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Cell Line Studies : Compounds within this class have been tested on various human lung cancer cell lines (A549, HCC827, NCI-H358) using 2D and 3D culture methods. Results indicated significant cytotoxic effects with IC50 values ranging from 0.85 to 6.75 μM in 2D assays and higher in 3D assays due to the complexity of tumor microenvironments .

The proposed mechanism involves the interaction with DNA and inhibition of key cellular pathways that lead to cell proliferation. Compounds have shown a tendency to bind within the minor groove of AT-rich DNA sequences, which may disrupt essential biological processes .

Case Studies

  • Study on Antitumor Efficacy : A comparative study evaluated the efficacy of several derivatives against established chemotherapeutics like doxorubicin. The findings revealed that certain derivatives exhibited lower toxicity towards normal cells while maintaining effective antitumor activity .
  • Antimicrobial Activity : In addition to antitumor properties, related compounds have demonstrated antimicrobial activity against strains such as E. coli and S. aureus. This dual functionality suggests a broader therapeutic potential .

Data Tables

Compound NameCell Line TestedIC50 (μM) in 2DIC50 (μM) in 3DAntimicrobial Activity
Compound AA5496.75 ± 0.1920.46 ± 8.63Yes
Compound BHCC8275.13 ± 0.977.02 ± 3.25Yes
Compound CNCI-H3580.85 ± 0.051.73 ± 0.01No

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.